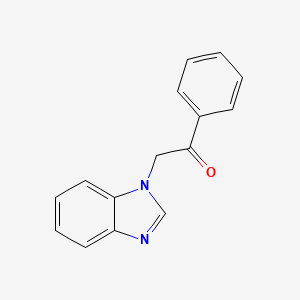

Ethanone, 2-(1H-benzimidazol-1-yl)-1-phenyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethanone, 2-(1H-benzimidazol-1-yl)-1-phenyl- is an organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by the presence of a benzimidazole ring attached to a phenyl group through an ethanone linkage

Preparation Methods

The synthesis of Ethanone, 2-(1H-benzimidazol-1-yl)-1-phenyl- typically involves the reaction of benzimidazole with a suitable phenyl ethanone derivative. One common method involves the condensation of benzimidazole with acetophenone under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the product is purified through recrystallization.

Industrial Production Methods: In an industrial setting, the production of Ethanone, 2-(1H-benzimidazol-1-yl)-1-phenyl- can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, reaction time, and concentration of reactants to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Ethanone, 2-(1H-benzimidazol-1-yl)-1-phenyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding benzimidazole derivatives with oxidized functional groups.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzimidazole derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanone group can be replaced by other nucleophiles such as amines or thiols, forming new derivatives with different functional groups.

Common Reagents and Conditions:

- Oxidizing agents: Potassium permanganate, chromium trioxide

- Reducing agents: Sodium borohydride, lithium aluminum hydride

- Nucleophiles: Amines, thiols

Major Products:

- Oxidized benzimidazole derivatives

- Reduced benzimidazole derivatives

- Substituted benzimidazole derivatives

Scientific Research Applications

Ethanone, 2-(1H-benzimidazol-1-yl)-1-phenyl- has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

Medicine: Ethanone, 2-(1H-benzimidazol-1-yl)-1-phenyl- is explored for its potential therapeutic applications. It is evaluated for its efficacy and safety in preclinical and clinical studies for the treatment of various diseases.

Industry: The compound is used in the development of new materials and chemical processes. Its unique chemical properties make it suitable for applications in catalysis, polymer science, and material science.

Mechanism of Action

The mechanism of action of Ethanone, 2-(1H-benzimidazol-1-yl)-1-phenyl- involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with various enzymes and receptors, modulating their activity. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways. Additionally, it can bind to receptors and alter signal transduction processes, resulting in therapeutic effects.

Comparison with Similar Compounds

Ethanone, 2-(1H-benzimidazol-1-yl)-1-phenyl- can be compared with other benzimidazole derivatives, such as:

- 2-(1H-Benzimidazol-1-yl)-1-(2-fur-yl)ethanone

- 2-(1H-Benzimidazol-1-yl)-1-(4-methylphenyl)ethanone

- 2-(1H-Benzimidazol-1-yl)-1-(4-chlorophenyl)ethanone

Uniqueness:

- The presence of the phenyl group in Ethanone, 2-(1H-benzimidazol-1-yl)-1-phenyl- imparts unique chemical and biological properties compared to other benzimidazole derivatives. This structural variation can influence its reactivity, binding affinity, and overall biological activity.

By understanding the unique characteristics and applications of Ethanone, 2-(1H-benzimidazol-1-yl)-1-phenyl-, researchers can further explore its potential in various scientific and industrial fields.

Biological Activity

Ethanone, 2-(1H-benzimidazol-1-yl)-1-phenyl-, also known as 2-(1H-benzimidazol-1-yl)-1-phenylethanone, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, characterization, and various biological activities, particularly focusing on its antimicrobial and antitumor properties.

Synthesis and Characterization

The compound is synthesized through a reaction involving benzimidazole derivatives and phenyl ethanone. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure. For example, NMR studies reveal distinct chemical shifts corresponding to the aromatic protons and carbon atoms in the compound's structure .

Antimicrobial Activity

Ethanone, 2-(1H-benzimidazol-1-yl)-1-phenyl- exhibits notable antimicrobial properties. Studies have shown that it is effective against various bacterial strains including:

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Escherichia coli | 15 | 50 µg/mL |

| Staphylococcus aureus | 18 | 25 µg/mL |

| Pseudomonas aeruginosa | 12 | 100 µg/mL |

The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Antitumor Activity

Research indicates that Ethanone, 2-(1H-benzimidazol-1-yl)-1-phenyl- possesses significant antitumor activity. In vitro studies have demonstrated its efficacy against various cancer cell lines:

| Cell Line | IC50 (µM) | Assay Type |

|---|---|---|

| A375 (melanoma) | 6.26 | 2D culture |

| HCC827 (lung cancer) | 6.48 | 2D culture |

| NCI-H358 (lung cancer) | 20.46 | 3D culture |

The antitumor mechanism is believed to involve the induction of apoptosis through the activation of p53 signaling pathways, leading to cell cycle arrest and DNA damage in cancer cells .

Case Studies

A recent study evaluated the compound's effects on human melanoma cells, revealing that it sensitizes these cells to radiation therapy. The study found that treatment with the compound resulted in increased levels of reactive oxygen species (ROS), which are critical for inducing apoptosis in cancer cells .

Another investigation focused on the structure-activity relationship (SAR) of benzimidazole derivatives, highlighting that modifications to the phenyl group significantly enhance biological activity. The presence of electron-withdrawing groups on the aromatic ring was found to improve both antimicrobial and antitumor efficacy .

Properties

CAS No. |

89101-27-9 |

|---|---|

Molecular Formula |

C15H12N2O |

Molecular Weight |

236.27 g/mol |

IUPAC Name |

2-(benzimidazol-1-yl)-1-phenylethanone |

InChI |

InChI=1S/C15H12N2O/c18-15(12-6-2-1-3-7-12)10-17-11-16-13-8-4-5-9-14(13)17/h1-9,11H,10H2 |

InChI Key |

PALXXAQBOPMQNB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CN2C=NC3=CC=CC=C32 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.